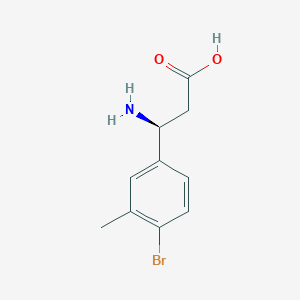![molecular formula C9H10N2O2 B13028967 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-cyclopentadione with suitable amines and nitriles, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as manganese triflate (Mn(OTf)2) and oxidants like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like t-BuOOH.
Reduction: Reduction of the carbonyl group to form alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: t-BuOOH, hydrogen peroxide (H2O2).
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4).
Catalysts: Mn(OTf)2, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the parent compound, as well as substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and reactivity.
Materials Science: Application in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile .
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .
Uniqueness
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide is unique due to its specific functional groups and the potential for diverse chemical modifications. Its structure allows for various substitutions and reactions, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carboxamide |
InChI |
InChI=1S/C9H10N2O2/c10-8(12)7-6-3-1-2-5(6)4-11-9(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |
Clé InChI |
RBDNRXCBRKGKPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CNC(=O)C(=C2C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


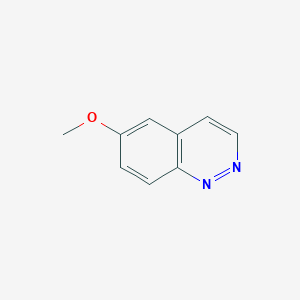
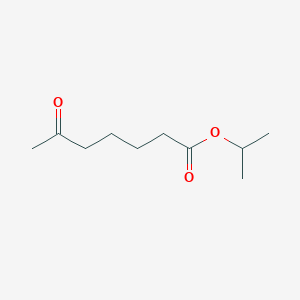
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)
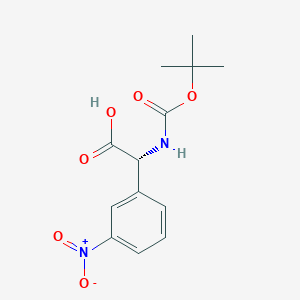
![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028901.png)
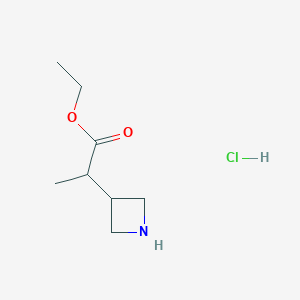
![Ethyl5-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13028911.png)
![Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13028912.png)

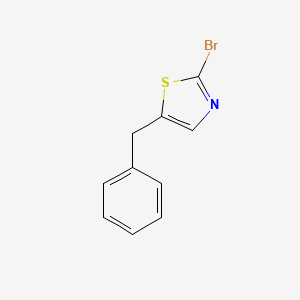
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028942.png)

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13028952.png)
